molecular formula C20H16Cl2N4O2 B5764005 N,N'-bis(4-amino-2-chlorophenyl)isophthalamide

N,N'-bis(4-amino-2-chlorophenyl)isophthalamide

Cat. No. B5764005
M. Wt: 415.3 g/mol
InChI Key: KLYOQRMILJMKNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-bis(4-amino-2-chlorophenyl)isophthalamide, commonly known as "BCI," is a synthetic compound that has gained attention in the scientific community for its potential use in cancer treatment. BCI belongs to the family of isophthalic acid derivatives and has been shown to exhibit anti-cancer properties in various in vitro and in vivo studies. In

Mechanism of Action

The exact mechanism of action of BCI is not fully understood. However, it is believed that BCI inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting topoisomerase II, BCI can prevent cancer cells from dividing and proliferating.
Biochemical and Physiological Effects:
BCI has been shown to have low toxicity in normal cells and tissues. In addition to its anti-cancer properties, BCI has also been studied for its potential use in treating inflammatory diseases, such as rheumatoid arthritis. BCI has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that contribute to inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using BCI in lab experiments is its low toxicity in normal cells and tissues. This allows for higher concentrations of BCI to be used in experiments without causing harm to healthy cells. However, one limitation of using BCI is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for BCI research. One area of interest is the development of more efficient synthesis methods for BCI. Another area of research is the identification of the specific cancer types that are most responsive to BCI treatment. Additionally, research is needed to determine the optimal dosages and treatment regimens for BCI in cancer patients. Finally, further studies are needed to explore the potential use of BCI in combination with other anti-cancer drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, BCI is a synthetic compound that has shown promising anti-cancer properties in various in vitro and in vivo studies. Its low toxicity in normal cells and tissues makes it a potential candidate for cancer treatment. However, further research is needed to fully understand its mechanism of action, optimize its dosages and treatment regimens, and explore its potential use in combination with other anti-cancer drugs.

Synthesis Methods

The synthesis of BCI involves the reaction of 4-amino-2-chlorobenzoic acid with isophthalic anhydride in the presence of a catalyst. The resulting compound is then treated with ammonia to yield BCI. The purity of BCI can be improved through recrystallization.

Scientific Research Applications

BCI has been studied extensively for its potential use in cancer treatment. In vitro studies have shown that BCI inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. BCI has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have demonstrated that BCI can inhibit tumor growth in mice models.

properties

IUPAC Name

1-N,3-N-bis(4-amino-2-chlorophenyl)benzene-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N4O2/c21-15-9-13(23)4-6-17(15)25-19(27)11-2-1-3-12(8-11)20(28)26-18-7-5-14(24)10-16(18)22/h1-10H,23-24H2,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLYOQRMILJMKNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2)N)Cl)C(=O)NC3=C(C=C(C=C3)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Bis-(4-amino-2-chloro-phenyl)-isophthalamide

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